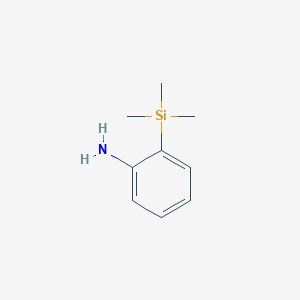
2-Trimethylsilanylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trimethylsilanylaniline, also known as Benzenamine, 2-(trimethylsilyl)-, is an organic compound with the molecular formula C9H15NSi and a molecular weight of 165.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to the aniline ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanylaniline can be synthesized through various methods. One common approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction typically requires a palladium catalyst, a base, and specific reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反応の分析
Types of Reactions: 2-Trimethylsilanylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
科学的研究の応用
2-Trimethylsilanylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: Research into potential pharmaceutical applications is ongoing, exploring its use in drug development and therapeutic interventions.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-Trimethylsilanylaniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2-[(Trimethylsilyl)ethynyl]aniline
- 2-Trimethylsilylethynylphenylamine
- 4,5-Difluoro-2-trimethylsilanylethynyl-phenylamine
Comparison: Compared to similar compounds, 2-Trimethylsilanylaniline stands out due to its unique combination of the trimethylsilyl group and aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of the trimethylsilyl group can enhance stability, reactivity, and overall performance in various chemical reactions.
特性
CAS番号 |
57792-17-3 |
|---|---|
分子式 |
C9H15NSi |
分子量 |
165.31 g/mol |
IUPAC名 |
2-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
InChIキー |
RHLITNIJIBAVSN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


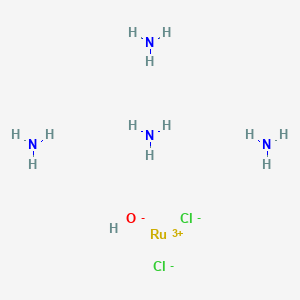
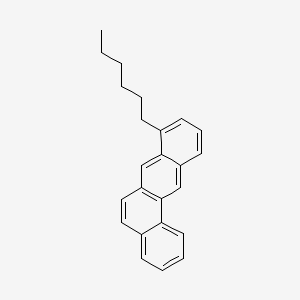
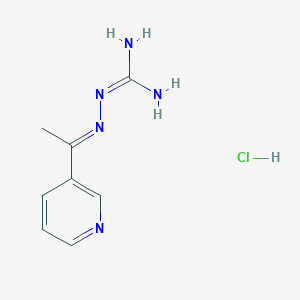
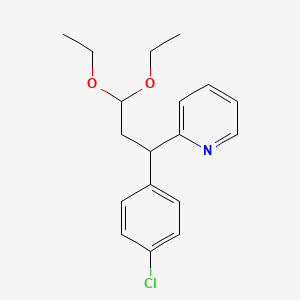

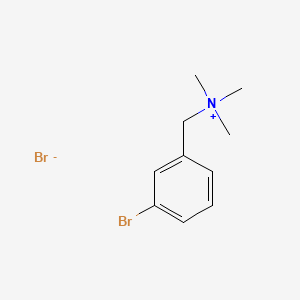

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
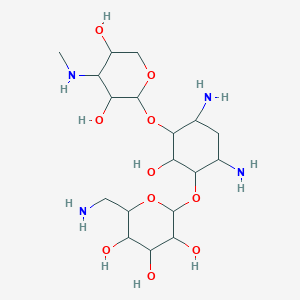
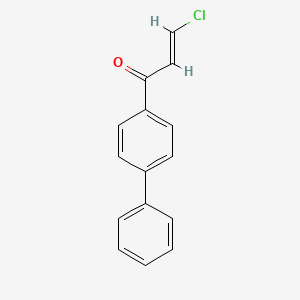
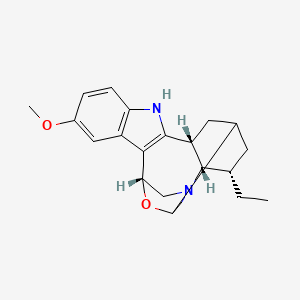
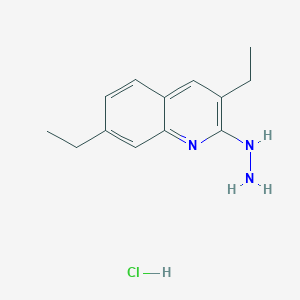
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

